3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method is the Biginelli reaction, which involves the cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Biginelli reactions with optimized conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.
5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: A methylated pyrimidine with potential biological activity.
Uniqueness
3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and propyl groups can affect its solubility, stability, and interactions with other molecules.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methyl-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-3-5-10-6-4-7(11)9(2)8(10)12/h4,6H,3,5H2,1-2H3 |
InChI Key |
YURSVCOPKWFRAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=O)N(C1=O)C |
Origin of Product |
United States |
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